![molecular formula C7H16O3S2 B12793912 1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol CAS No. 5324-06-1](/img/structure/B12793912.png)
1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol is a chemical compound with the molecular formula C₇H₁₆O₃S₂ It is known for its unique structure, which includes two hydroxyethyl groups and two sulfanyl groups attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-chloroethanol with sodium sulfide to produce 2-mercaptoethanol, which is then reacted with 2-chloropropanol to yield the desired compound . Another method involves the reaction of ethylene glycol with hydrogen sulfide to form 2-mercaptoethanol, followed by its reaction with 2-chloropropanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Applications De Recherche Scientifique
1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyethyl and sulfanyl groups allow it to form hydrogen bonds and interact with thiol groups in proteins and enzymes. This can lead to changes in the structure and function of these biomolecules, potentially affecting biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis[(2-hydroxyethyl)thio]propan-2-ol: Similar structure but with thio groups instead of sulfanyl groups.
2-Propanol, 1,3-bis[(2-hydroxyethyl)thio]-: Another similar compound with thio groups.
Uniqueness
1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol is unique due to its specific combination of hydroxyethyl and sulfanyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
5324-06-1 |
|---|---|
Formule moléculaire |
C7H16O3S2 |
Poids moléculaire |
212.3 g/mol |
Nom IUPAC |
1,3-bis(2-hydroxyethylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C7H16O3S2/c8-1-3-11-5-7(10)6-12-4-2-9/h7-10H,1-6H2 |
Clé InChI |
PCRNGXWCZSMLIZ-UHFFFAOYSA-N |
SMILES canonique |
C(CSCC(CSCCO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


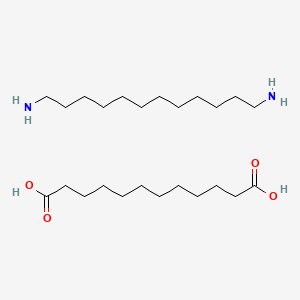
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione](/img/structure/B12793860.png)

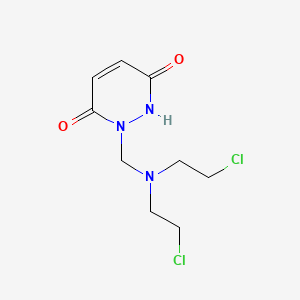
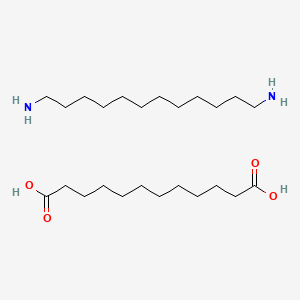
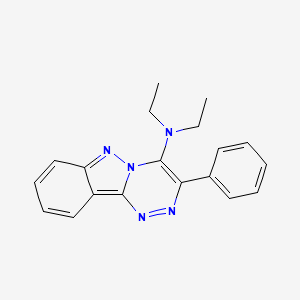

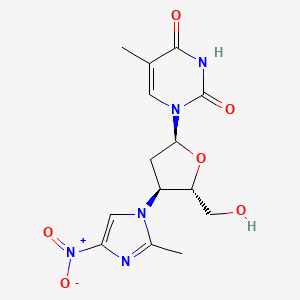
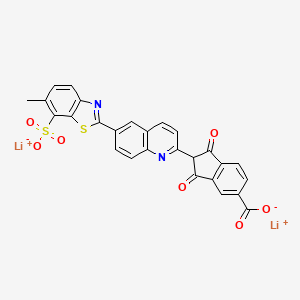
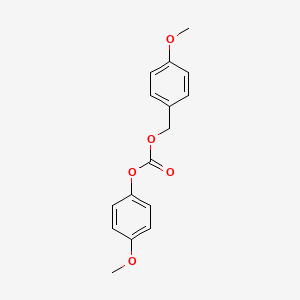
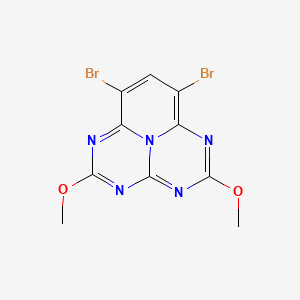
![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)

